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Abstract
FR113680 is a novel tripeptide substance P (SP) antagonist that demonstrates high selectivity

for the neurokinin-1 (NK1) receptor. Preliminary studies have highlighted its potential

therapeutic utility, primarily in the context of neurogenic inflammation, particularly in respiratory

disorders. This technical guide provides a comprehensive overview of the current

understanding of FR113680, including its mechanism of action, preclinical data, and the

experimental protocols used in its evaluation. The information is intended to serve as a

foundational resource for researchers and professionals involved in drug discovery and

development.

Introduction
Substance P, a neuropeptide of the tachykinin family, is a key mediator of neurogenic

inflammation and pain transmission. It exerts its biological effects primarily through the

neurokinin-1 (NK1) receptor, a G-protein coupled receptor. Antagonism of the NK1 receptor has

been a significant area of research for the development of novel therapeutics for a range of

disorders, including chronic inflammatory diseases, pain, and mood disorders.

FR113680, with the chemical name Nα-[Nα-(Nα-acetyl-L-threonyl)-N1-formyl-D-tryptophyl]-N-

methyl-N-phenylmethyl-L-phenylalaninamide, has emerged as a potent and selective

antagonist of the NK1 receptor[1][2]. Its tripeptide structure represents a class of compounds
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designed to block the actions of Substance P. This whitepaper will delve into the preclinical

findings related to FR113680, with a focus on its therapeutic potential.

Mechanism of Action: Targeting the Substance
P/NK1 Receptor Signaling Pathway
FR113680 functions as a competitive antagonist at the NK1 receptor, thereby inhibiting the

downstream signaling cascades initiated by Substance P. The binding of Substance P to the

NK1 receptor activates multiple intracellular pathways that contribute to neurogenic

inflammation and other physiological responses. FR113680's blockade of this interaction is

central to its therapeutic potential.

The primary signaling pathway of the NK1 receptor involves its coupling to G-proteins,

specifically Gq and Gs. This activation leads to a cascade of intracellular events, including:

Phospholipase C (PLC) Activation: Gq activation stimulates PLC, which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG).

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum,

leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

Protein Kinase C (PKC) Activation: Both DAG and increased intracellular Ca2+ activate

Protein Kinase C (PKC).

MAPK/ERK Pathway Activation: PKC can, in turn, activate the mitogen-activated protein

kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell

proliferation and inflammatory responses.

NMDA Receptor Potentiation: In the central nervous system, PKC can potentiate the activity

of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity

and pain transmission.

EGF Receptor Transactivation: There is also evidence for the transactivation of the

epidermal growth factor (EGF) receptor, further contributing to cellular responses.
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By competitively inhibiting the binding of Substance P to the NK1 receptor, FR113680

effectively attenuates these signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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